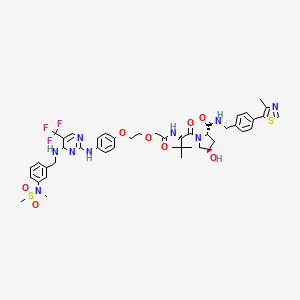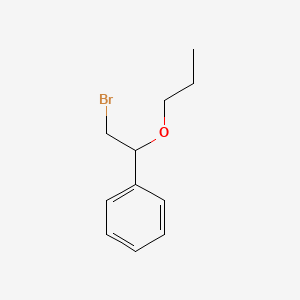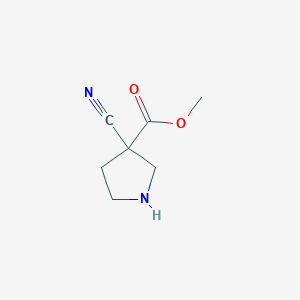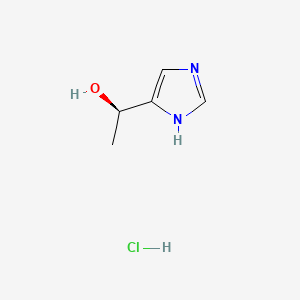
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Alcohol Group: The imidazole derivative is then subjected to a reduction reaction to introduce the hydroxyl group at the desired position.
Chirality Introduction: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (1R) configuration.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents onto the imidazole ring.
Major Products
Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.
Reduction: Formation of 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can act as a ligand for metal ions, forming complexes that are studied for their catalytic properties. It is also investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C5H9ClN2O |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
(1R)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 |
Clave InChI |
HXGNFQUIGSRZCC-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](C1=CN=CN1)O.Cl |
SMILES canónico |
CC(C1=CN=CN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



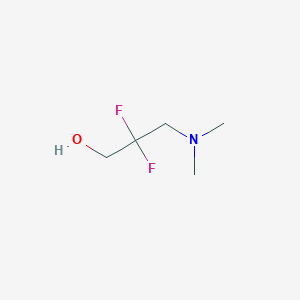



![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/no-structure.png)
